molecular formula C9H12N2O3 B2570787 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid CAS No. 2305251-95-8

5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid

Cat. No.: B2570787
CAS No.: 2305251-95-8
M. Wt: 196.206
InChI Key: BLNDKKZDAQYHJR-UHFFFAOYSA-N
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Description

5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid is a heterocyclic carboxylic acid featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a pyrazole moiety linked via a methylene bridge. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 . This compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(pyrazol-1-ylmethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-3,7-8H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNDKKZDAQYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CN2C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid typically involves the reaction of pyrazole derivatives with oxolane-3-carboxylic acid. One common method includes the use of pyrazole and oxolane-3-carboxylic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction may proceed through a nucleophilic substitution mechanism, where the pyrazole ring is introduced into the oxolane structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Pyrazole Substituents

2-(1-Ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic Acid
  • Molecular Formula : C₁₀H₁₄N₂O₃ (same as the target compound).
  • Key Difference : The pyrazole substituent is ethyl instead of methyl.
  • Properties: Similar molecular weight (210.23) but altered hydrophobicity due to the ethyl group. Limited solubility data available; synthesis involves analogous condensation reactions .
Metazachlor (Herbicide)
  • Structure : Contains a pyrazol-1-ylmethyl group linked to a chloroacetamide backbone.
  • Key Difference : Lacks the oxolane-carboxylic acid core; instead, it features a xylidide moiety.

Oxolane-3-carboxylic Acid Derivatives with Varied Substituents

3-(2-Chloroethyl)oxolane-3-carboxylic Acid
  • Molecular Formula : C₇H₁₁ClO₃.
  • Key Difference : Chloroethyl substituent introduces electronegativity, enhancing reactivity in nucleophilic substitutions.
  • Synthesis : Likely via halogenation of oxolane precursors .
3-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic Acid
  • Molecular Formula: C₁₁H₁₉NO₅.
  • Key Difference: Tert-butoxycarbonyl (Boc) protected amino group increases steric bulk, influencing peptide coupling efficiency .

Pyrrolidine-3-carboxylic Acid Derivatives

1-Allyl-5-oxopyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₉H₁₃NO₃.
  • Key Difference : Pyrrolidine (5-membered lactam) instead of oxolane; the oxo group enhances hydrogen-bonding capacity.
  • Applications : Intermediate in β-lactam antibiotic synthesis .
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₈H₁₃NO₄.
  • Key Difference : Methoxyethyl chain improves water solubility compared to alkyl-substituted analogs .

Thiazolidinone-Based Carboxylic Acids

(Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid
  • Molecular Formula : C₁₄H₁₁N₃O₃S₂.
  • Key Difference: Thiazolidinone core with a thioxo group and indole substituent.
  • Properties : Higher melting points (226–278°C) due to rigid aromatic indole moiety .

Biological Activity

5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure

The compound features a pyrazole ring linked to an oxolane (tetrahydrofuran) structure with a carboxylic acid functional group, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

The biological activity of this compound is hypothesized to involve:

  • Binding Interactions : The carboxylic acid group may facilitate binding to target proteins or enzymes, enhancing the compound's efficacy.
  • Modulation of Signaling Pathways : The compound might interfere with key signaling pathways related to cancer cell growth and inflammation.

Anticancer Studies

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis
MCF-7 (Breast)15.0Cell cycle arrest at G2/M phase
A549 (Lung)10.0Inhibition of tubulin polymerization

These findings suggest that the compound may be a potent anticancer agent, particularly effective against cervical and lung cancers.

Anti-inflammatory Studies

In another study focusing on inflammation, the compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages:

Treatment Concentration (µM)TNF-alpha Inhibition (%)
130
1070
5095

At higher concentrations, the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives known for their biological activities, such as aminopyrazoles, this compound demonstrates unique properties due to its oxolane structure which may enhance solubility and bioavailability.

Compound NameAnticancer Activity (IC50 µM)Anti-inflammatory Activity (%)
This compound10.0 - 15.0Up to 95
Aminopyrazole A20.0 - 30.0Up to 80
Pyrazole B15.0 - 25.0Up to 75

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves coupling pyrazole derivatives with oxolane precursors via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). For example, Pd(PPh₃)₄ in degassed DMF/water mixtures with aryl boronic acids yields structurally analogous pyrazole-oxolane hybrids (70–85% yield) . Optimizing catalyst loading (0.5–2 mol%) and solvent polarity (DMF vs. THF) is critical to minimize side products like dehalogenated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks for the oxolane ring (δ 3.5–4.5 ppm for methylene protons) and pyrazole protons (δ 7.0–8.5 ppm for aromatic signals) .
  • IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole C-N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O₃: calculated 227.0822) .

Q. What stability considerations are essential for storing this compound?

  • Methodological Answer : The compound is hygroscopic and prone to decarboxylation under acidic conditions. Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, as UV irradiation may degrade the oxolane ring .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound in enzyme inhibition studies?

  • Methodological Answer : Synthesize analogs with substitutions at the pyrazole N1 or oxolane C5 positions. Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using kinetic assays (IC₅₀ determination). For example, replacing the oxolane with a tetrahydrofuran ring increased selectivity by 15-fold in analogous compounds .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping methylene signals) can be addressed via:

  • 2D NMR (COSY, HSQC) : Differentiate oxolane protons from pyrazole-bound methylene groups .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What strategies mitigate low yields in multi-step syntheses of functionalized pyrazole-oxolane hybrids?

  • Methodological Answer : Use protective groups (e.g., tert-butyl esters for carboxylic acids) during pyrazole alkylation steps. For example, Boc-protected intermediates improved yields from 40% to 72% in similar syntheses . Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to isolate intermediates promptly.

Q. What advanced techniques optimize reaction conditions for introducing functional groups at the pyrazole or oxolane moieties?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 30 minutes for Suzuki couplings (120°C, 150 W) .
  • Flow Chemistry : Enh reproducibility in carboxylation steps (CO₂ pressure: 5 bar, residence time: 10 min) .

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